(1S)-1-(2-chloro-3-nitrophenyl)ethanol
Description
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-(2-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-5,11H,1H3 |
InChI Key |
VVADBPKLKRAERG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-3-nitrophenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a chlorinated toluene derivative, followed by the introduction of a hydroxyl group through a series of reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-chloro-3-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds.
Scientific Research Applications
(1S)-1-(2-chloro-3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(2-chloro-3-nitrophenyl)ethanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and hydroxyl groups can form hydrogen bonds or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Analogs :
1-(2-Amino-6-Nitrophenyl)Ethanone (): Substituents: ortho-amino (NH₂) and meta-nitro (NO₂). Formula: C₈H₈N₂O₃ (MW: 180.2 g/mol). Comparison:
- The ortho-amino group is electron-donating (+M effect), contrasting with the electron-withdrawing (-I) ortho-chloro in the target compound.
- Toxicological data for the analog are understudied, whereas the chloro-nitro combination in the target compound may increase metabolic stability but raise toxicity concerns due to possible nitro reduction to reactive intermediates .
Carisbamate (): Substituents: ortho-chloro (Cl) and carbamate (-OCONH₂). Formula: C₉H₁₀ClNO₃ (MW: 215.6 g/mol). Comparison:
- The carbamate group in Carisbamate enhances hydrogen-bonding capacity, improving solubility in aqueous environments compared to the target compound’s hydroxymethyl group.
- Carisbamate’s antiepileptic activity via sodium and T-type calcium channel blockade suggests that the nitro group in the target compound could modulate ion channel affinity or introduce off-target effects .
Electronic Environment :
- The ortho-chloro and meta-nitro groups in the target compound create a strong electron-withdrawing effect, polarizing the aromatic ring. This contrasts with analogs like 1-(2,4,5-trimethyl-phenyl)ethanol (), where methyl groups (+I effect) increase lipophilicity and reduce solubility in polar solvents.
Solubility and Physicochemical Properties
- Polarity : The nitro and chloro groups increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs.
- Melting Point : Expected to be higher than Carisbamate (solid at 4°C) due to stronger intermolecular hydrogen bonding from the nitro group.
Q & A
Q. How should researchers address conflicting spectral data (e.g., NMR vs. MS)?
Q. What frameworks support ethical data sharing while protecting intellectual property?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
